molecular formula C18H27N3O2 B267519 N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide

N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide

Cat. No. B267519
M. Wt: 317.4 g/mol
InChI Key: LVACRHDJZBEQKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a ubiquitous protein kinase that plays a role in many cellular processes, including cell proliferation, differentiation, and survival. CX-4945 has been shown to have potential therapeutic applications in cancer and other diseases.

Mechanism of Action

N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide inhibits CK2 by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrates, which in turn leads to the inhibition of downstream signaling pathways. CK2 has been shown to play a role in many cellular processes, including the regulation of cell cycle progression, apoptosis, and DNA repair.
Biochemical and physiological effects:
N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide has also been shown to have anti-inflammatory effects, and to inhibit the replication of certain viruses.

Advantages and Limitations for Lab Experiments

N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide has a number of advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and administer to cells or animals. It also has a high degree of selectivity for CK2, which reduces the risk of off-target effects. However, N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide has some limitations. It has a relatively short half-life, which means that it may need to be administered frequently to maintain therapeutic levels. Additionally, N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide has been shown to have some toxicity in certain cell types, which may limit its use in some experiments.

Future Directions

There are several future directions for research on N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide. One area of interest is the development of new analogs of N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide with improved pharmacokinetic properties. Another area of interest is the identification of biomarkers that can predict response to N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide in cancer patients. Additionally, there is interest in the development of combination therapies that include N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide with other targeted agents or chemotherapy drugs. Finally, there is interest in the use of N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide in other diseases beyond cancer, including neurodegenerative diseases and viral infections.

Synthesis Methods

The synthesis of N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide involves several steps, starting with the reaction of 2,2-dimethylpropanoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(3-aminophenyl)cyclohexanecarboxamide to form the corresponding amide. This amide is then reacted with N,N-dimethylformamide dimethyl acetal to form N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide.

Scientific Research Applications

N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide has been extensively studied in preclinical models of cancer and other diseases. In cancer, CK2 has been shown to be overexpressed in many types of cancer, and N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide has also been shown to have potential therapeutic applications in other diseases, including neurodegenerative diseases, inflammatory diseases, and viral infections.

properties

Product Name

N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

N-[3-(cyclohexylcarbamoylamino)phenyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C18H27N3O2/c1-18(2,3)16(22)19-14-10-7-11-15(12-14)21-17(23)20-13-8-5-4-6-9-13/h7,10-13H,4-6,8-9H2,1-3H3,(H,19,22)(H2,20,21,23)

InChI Key

LVACRHDJZBEQKV-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=CC(=CC=C1)NC(=O)NC2CCCCC2

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=CC=C1)NC(=O)NC2CCCCC2

Origin of Product

United States

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